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molecular formula C9H8O3 B1334626 2,3-Dihydrobenzofuran-7-carboxylic Acid CAS No. 35700-40-4

2,3-Dihydrobenzofuran-7-carboxylic Acid

Cat. No. B1334626
M. Wt: 164.16 g/mol
InChI Key: UHXBMSNEECJPSX-UHFFFAOYSA-N
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Patent
US04888353

Procedure details

To a solution of n-BuLi (1.7 M, 123 ml, 0.21 mol) in 400 ml of hexane at room temperature was added 24.3 g (0.21 mol) of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by a hexane (40 ml) solution of 2,3-dihydrobenzo[b]furan (14) (12.56 g, 0.11 mol). The mixture was stirred under argon at room temperature for 4 hours, and then poured into dry ice (pre-washing with anhydrous ether). After stirring at ambient temperature overnight, the mixture was diluted with water (300 ml), and the layers separated. The aqueous layer was acidified with conc. HCl to pH 1, cooled and the precipitate collected on a filter. This was recrystallized from CH2Cl2 to give 15a (9.43 g, 54.7%) as a white solid, mp 167°-169.5° C.
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Yield
54.7%

Identifiers

REACTION_CXSMILES
[Li]CCCC.CN(C)CCN(C)C.[O:14]1[CH2:18][CH2:17][C:16]2[CH:19]=[CH:20][CH:21]=[CH:22][C:15]1=2.[C:23](=[O:25])=[O:24]>CCCCCC.O>[O:14]1[CH2:18][CH2:17][C:16]2[CH:19]=[CH:20][CH:21]=[C:22]([C:23]([OH:25])=[O:24])[C:15]1=2

Inputs

Step One
Name
Quantity
123 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
24.3 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
12.56 g
Type
reactant
Smiles
O1C2=C(CC1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under argon at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the precipitate collected on a filter
CUSTOM
Type
CUSTOM
Details
This was recrystallized from CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C2=C(CC1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.43 g
YIELD: PERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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